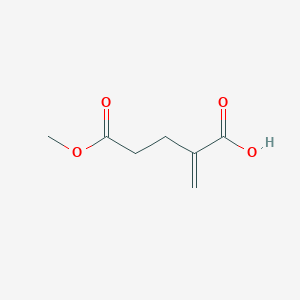
5-Methoxy-2-methylene-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methylene-5-oxopentanoic acid is a chemical compound with the molecular formula C7H10O4 . It is related to glutaric acid and is considered an endogenous metabolite .
Synthesis Analysis
The synthesis of this compound involves a chemoselective reaction with p-toluenesulfonic acid monohydrate at 20℃ for 48 hours in an inert atmosphere . The reaction starts with a dimethyl ester in a solution of methanol and water, treated with solid NaOH. After refluxing overnight, the mixture is cooled to room temperature and acidified with 6N HCl solution. The methanol is then removed, and the aqueous residue is diluted with brine and extracted with ethyl acetate. The combined organic layer is dried over MgSO4, filtered, and concentrated to give a white solid .Molecular Structure Analysis
The molecular weight of this compound is 158.15 . The InChI Key is not provided .Physical And Chemical Properties Analysis
The boiling point of this compound is not provided . Other physical and chemical properties are not mentioned in the available resources.Applications De Recherche Scientifique
Electrosynthesis of Derivatives
The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a derivative of 5-Methoxy-2-methylene-5-oxopentanoic acid, has been explored. This process involves electroreduction in acidic-alcoholic solutions and considers various factors such as cathode material, temperature, and solvent nature to optimize yield and quality (Konarev, Lukyanets, & Negrimovskii, 2007).
Mechanism-Based Inactivator for Enzymes
(R)-2-Benzyl-5-cyano-4-oxopentanoic acid, another derivative, was investigated as a mechanism-based inactivator for the zinc protease carboxypeptidase A. This study provides insights into enzyme inactivation kinetics and the enzyme’s affinity for the compound, which has implications in biochemical and pharmaceutical research (Mobashery, Ghosh, Tamura, & Kaiser, 1990).
Radiochemical Synthesis for PET Imaging
The synthesis of 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime, using carbon-11 labeling, demonstrates its potential as a radioligand for studying serotonin uptake sites in the human brain through positron emission tomography (PET) (Matarrese et al., 1997).
Synthesis of Amino Acids
The synthesis of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins, has been achieved through methods involving hydrolysis and decarboxylation. This research contributes to the understanding of the biochemical synthesis of specific amino acids (Shimohigashi, Lee, & Izumiya, 1976).
Bioreduction to Form Lactones
A study focusing on the enantioselective reduction of 2-oxo-5-alkoxy-3-pentenoic acids by certain cells led to the synthesis of various 5-methoxy-pentono-1,4-lactones. This research is pivotal in the field of organic chemistry, especially in the synthesis of optically active compounds (Bonnaffé & Simon, 1992).
Hypoglycemic Agents Synthesis
The exploration of hypoglycemic benzoic acid derivatives, evolving from meglitinide analogs, has led to the development of compounds like repaglinide. Such studies are crucial in the development of new diabetic medications (Grell et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
5-methoxy-2-methylidene-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)10)3-4-6(8)11-2/h1,3-4H2,2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHGTVXZDNDAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


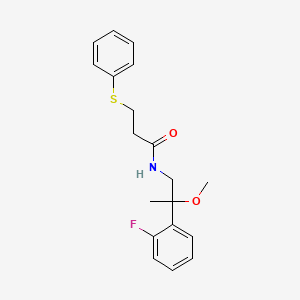
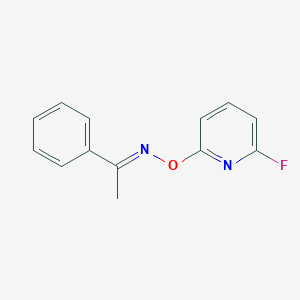
![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)
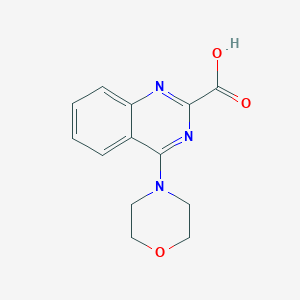


![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)


![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)
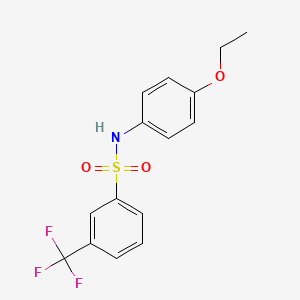

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2378373.png)